![molecular formula C10H12INO2S B344655 1-(4-Iodophenyl)sulfonylpyrrolidine CAS No. 167156-16-3](/img/structure/B344655.png)
1-(4-Iodophenyl)sulfonylpyrrolidine
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Overview
Description
“1-(4-Iodophenyl)sulfonylpyrrolidine” is a chemical compound that contains a pyrrolidine ring . The pyrrolidine ring is a five-membered nitrogen heterocycle that is widely used by medicinal chemists to obtain compounds for the treatment of human diseases . This compound is a versatile scaffold for novel biologically active compounds .
Synthesis Analysis
The synthesis of pyrrolidine compounds can be achieved through two main strategies . The first strategy involves ring construction from different cyclic or acyclic precursors, reporting the synthesis and the reaction conditions . The second strategy involves the functionalization of preformed pyrrolidine rings, such as proline derivatives .Molecular Structure Analysis
The molecular structure of “1-(4-Iodophenyl)sulfonylpyrrolidine” is characterized by a pyrrolidine ring . This ring is a five-membered nitrogen heterocycle . The structure is enhanced by the possibility to efficiently explore the pharmacophore space due to sp3-hybridization, the contribution to the stereochemistry of the molecule, and the increased three-dimensional (3D) coverage due to the non-planarity of the ring .Chemical Reactions Analysis
The pyrrolidine ring in “1-(4-Iodophenyl)sulfonylpyrrolidine” can undergo various chemical reactions . These reactions can lead to the formation of bioactive molecules with target selectivity . The reactions can also influence the biological activity of the compound .Scientific Research Applications
Drug Discovery and Medicinal Chemistry
The pyrrolidine ring, a core component of 1-((4-Iodophenyl)sulfonyl)pyrrolidine , is a versatile scaffold in drug discovery. It’s widely used by medicinal chemists to develop compounds for treating human diseases due to its ability to efficiently explore pharmacophore space, contribute to stereochemistry, and increase three-dimensional coverage . The iodophenyl sulfonyl group could potentially be utilized for its electron-withdrawing properties, influencing the biological activity of the compound.
Synthesis of Biologically Active Compounds
1-((4-Iodophenyl)sulfonyl)pyrrolidine: can be used as a precursor in the synthesis of various biologically active compounds. Its structure-activity relationship (SAR) can be investigated to enhance antibacterial activity by modifying the N′-substituents and phenyl substituents . This allows for the creation of targeted therapies with improved efficacy.
Future Directions
Mechanism of Action
Target of Action
It’s known that pyrrolidine derivatives are widely used by medicinal chemists to obtain compounds for the treatment of human diseases . They have been reported to have target selectivity characterized by the pyrrolidine ring and its derivatives .
Mode of Action
The pyrrolidine ring is known to contribute to the stereochemistry of the molecule and increases three-dimensional (3d) coverage due to the non-planarity of the ring . This can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .
Biochemical Pathways
Pyrrolidine derivatives have been reported to possess several important biological activities, including antioxidant, anti-inflammatory, antibacterial, antifungal, antiparasitic and anthelmintic, anticancer, anti-hyperglycemic, organ protective, and neuropharmacological activities .
Pharmacokinetics
The pyrrolidine ring is known to efficiently explore the pharmacophore space due to sp3-hybridization .
Action Environment
The stability of boronic esters, which are often used in the synthesis of pyrrolidine derivatives, can be influenced by air and moisture .
properties
IUPAC Name |
1-(4-iodophenyl)sulfonylpyrrolidine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12INO2S/c11-9-3-5-10(6-4-9)15(13,14)12-7-1-2-8-12/h3-6H,1-2,7-8H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UGEWCHMKMWUJKV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)S(=O)(=O)C2=CC=C(C=C2)I |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12INO2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.18 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-((4-Iodophenyl)sulfonyl)pyrrolidine |
Synthesis routes and methods
Procedure details
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